molecular formula C19H17N5O3 B2927971 (3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea CAS No. 899973-00-3

(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea

Cat. No.: B2927971
CAS No.: 899973-00-3
M. Wt: 363.377
InChI Key: ORCWFKVUJGZOIQ-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea is a urea-based derivative featuring a quinazolinone core. Its structure includes a 2-cyanophenyl group at the urea’s terminal nitrogen and a 3-(2-methoxyethyl)-substituted quinazolinone moiety. The (3E) configuration denotes the spatial arrangement of the exocyclic double bond in the quinazolinylidene system, which is critical for its electronic and steric properties.

Properties

IUPAC Name

(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-27-11-10-24-17(14-7-3-5-9-16(14)22-19(24)26)23-18(25)21-15-8-4-2-6-13(15)12-20/h2-9,14H,10-11H2,1H3,(H,21,25)/b23-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMFNHRPQHPXNP-HAVVHWLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NC(=O)NC2=CC=CC=C2C#N)C3C=CC=CC3=NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1/C(=N/C(=O)NC2=CC=CC=C2C#N)/C3C=CC=CC3=NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O4C_{20}H_{19}N_{3}O_{4}, with a molecular weight of 365.4 g/mol. The structure consists of a quinazoline moiety linked to a urea group, which is characteristic of many bioactive compounds in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein targets involved in cancer progression. The compound has shown promising results in inhibiting the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its IC50 values:

Cell Line IC50 (µM) Comparison
A549 (Lung Cancer)17.7Comparable to Sorafenib (17.3)
HCT116 (Colon Cancer)6.1Significant reduction observed
PC3 (Prostate Cancer)Not specifiedModerate inhibition noted

These results indicate that the compound exhibits moderate to significant antiproliferative effects, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Quinazolinone Derivatives : A series of quinazolinone-based compounds were synthesized and evaluated for their biological activity. The study found that derivatives similar to this compound exhibited significant antiproliferative effects across multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Molecular Docking Studies : Molecular docking simulations have demonstrated that the urea structure can effectively interact with target proteins, forming hydrogen bonds that enhance binding affinity. This supports the hypothesis that structural modifications can lead to improved biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the quinazoline ring and the urea moiety significantly influence biological activity. For instance, substituents at specific positions can enhance potency and selectivity towards cancer cell lines. The integration of methoxyethyl groups has been shown to improve solubility and bioavailability, further enhancing therapeutic potential.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three structurally related urea derivatives (Table 1):

Table 1. Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Quinazolinone-urea 2-Cyanophenyl, 3-(2-methoxyethyl) Not explicitly reported ~398 (estimated) E-configuration, polar substituents (cyano, methoxyethyl)
Compound 2k Thiazole-piperazine-urea 3-Chloro-4-fluorophenyl, benzyloxy-hydrazinyl C₃₇H₃₄Cl₂FN₇O₄S 762.2 Higher molecular weight, extended aromaticity, multiple halogens
(E)-1-(4-Chlorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4-ylidene)urea Quinazolinone-urea 4-Chlorophenyl, tetrahydrofuran-2-ylmethyl C₂₀H₁₉ClN₄O₃ 398.8 Chlorophenyl group, cyclic ether substituent
Patent Example 5 Derivatives Imidazolidine-triazole-urea Trifluoromethoxyphenyl, aryl groups Varies by example ~500–600 (estimated) Triazole and imidazolidine motifs, fluorinated substituents
Key Observations:

Substituent Diversity: The target compound prioritizes electron-withdrawing groups (cyano) and polar ether chains (2-methoxyethyl), which may enhance solubility compared to halogenated analogs like Compound 2k or the 4-chlorophenyl derivative . Compound 2k incorporates a thiazole-piperazine backbone and halogen atoms (Cl, F), likely improving membrane permeability but increasing molecular weight (762.2 vs. ~398 for the target) .

Synthetic Complexity: The target compound’s synthesis is inferred to involve urea formation between a 2-cyanophenyl isocyanate and a pre-functionalized quinazolinone. In contrast, Patent Example 5 derivatives use carbamate intermediates and imidazoline coupling agents, suggesting divergent synthetic pathways.

Spectral and Analytical Data: Compound 2k provides detailed ¹H-NMR signals (e.g., aromatic protons at δ 7.86–7.80 ppm, NH peaks at δ 11.42 ppm), which could serve as a benchmark for verifying the target compound’s structure. The 4-chlorophenyl analog lacks explicit spectral data but shares a quinazolinone-urea scaffold, implying comparable stability and hydrogen-bonding capacity.

Physicochemical and Functional Implications

  • Polarity and Solubility : The 2-methoxyethyl group in the target compound may confer higher aqueous solubility than the tetrahydrofuranmethyl group in the 4-chlorophenyl analog due to increased flexibility and oxygen content.
  • Bioactivity Potential: While biological data are absent for the target compound, the urea-quinazolinone framework is associated with kinase inhibition (e.g., EGFR, VEGFR) in analogs like Compound 2k . The cyano group could act as a hydrogen-bond acceptor, mimicking ATP-binding site interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.